molecular formula C20H19ClN2O4 B2847583 Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251671-00-7

Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2847583
CAS RN: 1251671-00-7
M. Wt: 386.83
InChI Key: KDUYBFUNHUSWSU-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the synthesis and chemical properties of quinoline derivatives, exploring their potential as intermediates for further chemical transformations. For instance, studies on the synthesis of proerythrinadienone and morphinandienone systems have explored phenolic oxidative coupling and photochemical reactions, indicating the utility of quinoline derivatives in complex organic syntheses (Kametani et al., 1971). Additionally, research on the preparation of 6-oxodecahydroisoquinoline-3-carboxylates has highlighted their use as intermediates for NMDA receptor antagonists, showcasing the importance of quinoline derivatives in medicinal chemistry (Ornstein et al., 1991).

Antimicrobial Applications

Quinoline derivatives have been investigated for their potential antibacterial properties. A study on quinoline-3-carboxylates as potential antibacterial agents demonstrated moderate activity against Bacillus subtilis and Vibrio cholera, indicating the relevance of these compounds in developing new antibacterial agents (Krishnakumar et al., 2012).

Antimicrobial and Antifungal Agents

Further research into quinazoline derivatives has shown their potential as antimicrobial and antifungal agents. The synthesis and characterization of new quinazolines with promising antibacterial and antifungal activities against various pathogens highlight the broad-spectrum potential of quinoline derivatives in pharmaceutical applications (Desai et al., 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-methoxybenzaldehyde with ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base with sodium borohydride and subsequent esterification with ethyl chloroformate.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a base such as potassium carbonate to form the Schiff base.", "Step 2: Reduction of the Schiff base with sodium borohydride in methanol to form the corresponding amine.", "Step 3: Esterification of the amine with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] }

CAS RN

1251671-00-7

Molecular Formula

C20H19ClN2O4

Molecular Weight

386.83

IUPAC Name

ethyl 8-chloro-4-[(2-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H19ClN2O4/c1-3-27-20(25)16-18(22-11-12-7-4-5-10-15(12)26-2)13-8-6-9-14(21)17(13)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)

InChI Key

KDUYBFUNHUSWSU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3OC

solubility

not available

Origin of Product

United States

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